molecular formula C29H27N5O4 B103821 5'-O-(Triphenylmethyl)adenosine CAS No. 18048-85-6

5'-O-(Triphenylmethyl)adenosine

Cat. No. B103821
CAS RN: 18048-85-6
M. Wt: 509.6 g/mol
InChI Key: UKCBMOADKGIZCV-ZYWWQZICSA-N
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Description

5’-O-(Triphenylmethyl)adenosine is a chemical compound with the molecular formula C29H27N5O4 . It has a molecular weight of 509.55578 .


Synthesis Analysis

The synthesis of 5’-O-(Triphenylmethyl)adenosine involves several steps. One key step in the synthetic method involves the conversion of 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine, using LiAlH4 as a reducing agent . This method has the advantage of an acceptable total product yield and the commercial availability of all starting materials .


Molecular Structure Analysis

The molecular structure of 5’-O-(Triphenylmethyl)adenosine is represented by the InChI Key: UKCBMOADKGIZCV-ZYWWQZICSA-N . The canonical SMILES representation is: C1=CC=C (C=C1)C (C2=CC=CC=C2) (C3=CC=CC=C3)OCC4C (C (C (O4)N5C=NC6=C5N=CN=C6N)O)O .


Physical And Chemical Properties Analysis

5’-O-(Triphenylmethyl)adenosine has a boiling point of 762.1ºC at 760mmHg and a density of 1.4g/cm3 .

Scientific Research Applications

Role in Cellular Metabolism and Biological Processes

5'-O-(Triphenylmethyl)adenosine, as a derivative of adenosine, plays a crucial role in cellular metabolism. Adenosine and its compounds like Adenosine 5'-triphosphate (ATP) are essential in various biological processes such as neurotransmission, muscle contraction, cardiac function, and vasodilation. These compounds are critical in maintaining physiological processes within the human body (Agteresch, Dagnelie, van den Berg, & Wilson, 1999).

Involvement in Vasculogenesis and Oxygen-Induced Retinopathy

5'-O-(Triphenylmethyl)adenosine is linked to retinal vasculogenesis, especially in conditions like oxygen-induced retinopathy (OIR). The distribution and levels of 5' nucleotidase and adenosine, from which 5'-O-(Triphenylmethyl)adenosine is derived, have significant implications in neonatal retinal development and OIR (Lutty, Merges, & McLeod, 2000).

Contributions to Neuroscience and Sensory Mechanisms

Research shows that compounds like adenosine 5'-triphosphate, closely related to 5'-O-(Triphenylmethyl)adenosine, are integral in sensory mechanisms, particularly in the nervous system. For example, ATP has been found to play a role in peripheral sensory mechanisms, including mechanosensory transduction in the rat colorectum (Wynn, Rong, Xiang, & Burnstock, 2003).

Application in Nucleotide Chemistry

The triphenylmethyl (trityl) group, a component of 5'-O-(Triphenylmethyl)adenosine, is utilized in nucleotide chemistry. This group can be removed from 5'-trityl 2'-deoxynucleosides under neutral conditions without causing side reactions, which is vital in the synthesis of deoxyoligonucleotides (Kohli, Blöcker, & Köster, 1980).

Use in Diagnostic and Clinical Research

5'-O-(Triphenylmethyl)adenosine derivatives are significant in clinical research, particularly in diagnostics. For instance, adenosine 5'-triphosphate and its analogs are used in the diagnosis and treatment of various conditions, including paroxysmal supraventricular tachycardias and coronary artery disease (Agteresch et al., 2012).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(trityloxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4/c30-26-23-27(32-17-31-26)34(18-33-23)28-25(36)24(35)22(38-28)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,35-36H,16H2,(H2,30,31,32)/t22-,24-,25-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCBMOADKGIZCV-ZYWWQZICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(Triphenylmethyl)adenosine

CAS RN

18048-85-6
Record name 5′-O-(Triphenylmethyl)adenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18048-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-O-(Triphenylmethyl)adenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018048856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-O-(triphenylmethyl)adenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.131
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Neumann, VE Shashoua… - Proceedings of the …, 1968 - National Acad Sciences
… This was synthesized by a method similarto that used by Rammler and Khorana3 which started with 5'-O-triphenylmethyl adenosine (compound I, Fig. 1)and radioactive N-. …
Number of citations: 22 www.pnas.org
JR Hwu, ML Jain, FY Tsai, SC Tsay… - The Journal of …, 2000 - ACS Publications
Silica gel-supported ceric ammonium nitrate (CAN−SiO 2 ) was found effective for rapid and selective cleavage of trityl (Tr), monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr) groups …
Number of citations: 96 pubs.acs.org
A Angusti, S Manfredini, E Durini, N Ciliberti… - Chemical and …, 2008 - jstage.jst.go.jp
Chem. Pharm. Bull. 56(4) 423-432 (2008) Page 1 The Flaviviridae virus family presents linear, plus sense, single-stranded RNA genome of 9.6 to 12.3-kilobases in length and is …
Number of citations: 26 www.jstage.jst.go.jp
T Bouisset, G Gosselin, L Griffe, JC Meillon, R Storer - Tetrahedron, 2008 - Elsevier
Novel regioisomers of 2′-methyl-branched nucleosides were designed and synthesized to mimic potent anti-viral drugs like Valopicitabine. The short and efficient synthesis of the …
Number of citations: 14 www.sciencedirect.com
M Prashad, K Prasad, O Repic - Synthetic communications, 1996 - Taylor & Francis
… met h y 1-5'-0- tri p he n y Ime th y 1 adenosine, and N6-cyclohexyl-3'-O-methyl-5'-Otriphenylmethyl adenosine, respectively, by treatment with p-toluenesulfonic acid in methanol. …
Number of citations: 3 www.tandfonline.com

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